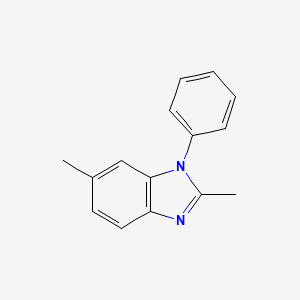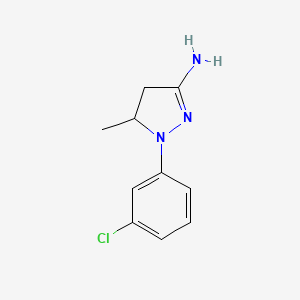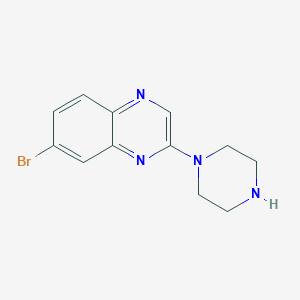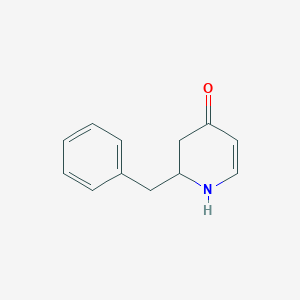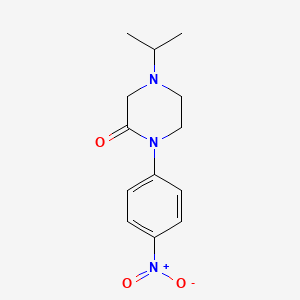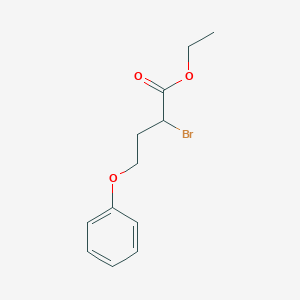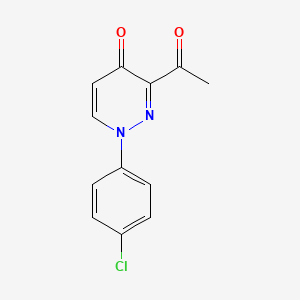
4-Anilinopyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilinopyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an aniline group attached to the pyridine ring at the 4-position and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilinopyridine-3-carbaldehyde typically involves the reaction of 4-anilinopyridine with a suitable aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 4-anilinopyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Anilinopyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Anilinopyridine-3-carboxylic acid.
Reduction: 4-Anilinopyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Anilinopyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-Anilinopyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Anilinopyridine-3-carbaldehyde can be compared with other pyridinecarboxaldehydes such as:
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-3-carboxaldehyde (3-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
Uniqueness: The presence of the aniline group at the 4-position distinguishes this compound from other pyridinecarboxaldehydes, imparting unique chemical reactivity and potential biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
4-anilinopyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-8-13-7-6-12(10)14-11-4-2-1-3-5-11/h1-9H,(H,13,14) |
Clé InChI |
WIQQASKLLYBPSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

